molecular formula C14H18O5 B8391366 3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid

3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid

Cat. No.: B8391366
M. Wt: 266.29 g/mol
InChI Key: OIORKVAJPJWHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

3-[3-[2-(2-methoxyethoxy)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H18O5/c1-17-7-8-18-9-10-19-13-4-2-3-12(11-13)5-6-14(15)16/h2-6,11H,7-10H2,1H3,(H,15,16)

InChI Key

OIORKVAJPJWHJP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde (9.18 g, 40.9 mmol) in pyridine (70 mL) under nitrogen was added malonic acid (8.69 g, 81.9 mmol) followed by piperidine (4.13 mL, 40.9 mmol). The reaction solution was stirred for 3 h at 85° C. and left stirring over night at room temperature. The reaction solution was concentrated to an oil and left on high vacuum over night to remove the remaining pyridine. To the oil was added ice (120 g) and under vigorous stirring, concentrated hydrochloric acid (13 mL) was added. The mixture was extracted with methylene chloride (3×65 mL) and the combined organic layer was washed with water (60 mL) and brine (60 mL), dried over sodium sulphate, filtered and concentrated in vacuo. The resulting oil was dried in high vacuum to give 10.8 g (99% yield) of the title compound. 1HNMR (300 MHz, DMSO-d6) δ 12.28 (br s, 1H), 7.56 (d, J=16 Hz, 1H), 7.28 (m, 3H), 6.99 (dd, J=8 Hz, J=2 Hz, 1H), 6.56 (d, J=16 Hz, 1H), 4.14 (t, J=5 Hz, 2H), 3.75 (t, J=5 Hz, 2H), 3.60 (t, J=5 Hz, 2H), 3.36 (t, J=5 Hz, 2H), 3.25 (s, 3H).
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Yield
99%

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